molecular formula C17H28O2 B8260597 6,9,12-Hexadecatrienoic acid, methyl ester, (6Z,9Z,12Z)- CAS No. 2676-40-6

6,9,12-Hexadecatrienoic acid, methyl ester, (6Z,9Z,12Z)-

Cat. No.: B8260597
CAS No.: 2676-40-6
M. Wt: 264.4 g/mol
InChI Key: WLXWGAMHBLPVNB-AGRJPVHOSA-N
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Description

6,9,12-Hexadecatrienoic acid, methyl ester, (6Z,9Z,12Z)- is a polyunsaturated fatty acid methyl ester. It is known for its unique structure, which includes three conjugated double bonds in the Z-configuration. This compound is often used in research and industrial applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9,12-Hexadecatrienoic acid, methyl ester, (6Z,9Z,12Z)- typically involves the esterification of 6,9,12-Hexadecatrienoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium methoxide. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain efficiency and yield. The purity of the final product is often enhanced through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

6,9,12-Hexadecatrienoic acid, methyl ester, (6Z,9Z,12Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,9,12-Hexadecatrienoic acid, methyl ester, (6Z,9Z,12Z)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,9,12-Hexadecatrienoic acid, methyl ester, (6Z,9Z,12Z)- involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also acts as a substrate for various enzymes, leading to the formation of bioactive metabolites that can modulate signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 6,9,12,15-Hexadecatetraenoic acid, methyl ester, (6Z,9Z,12Z,15Z)-
  • 6,9,12-Octadecatrienoic acid, methyl ester
  • Ethyl 6,9,12-Hexadecatrienoate

Uniqueness

6,9,12-Hexadecatrienoic acid, methyl ester, (6Z,9Z,12Z)- is unique due to its specific arrangement of double bonds and its methyl ester functional group. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl (6Z,9Z,12Z)-hexadeca-6,9,12-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h5-6,8-9,11-12H,3-4,7,10,13-16H2,1-2H3/b6-5-,9-8-,12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXWGAMHBLPVNB-AGRJPVHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC=CCC=CCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873108-80-6
Record name Methyl 6,9,12-hexadecatrienoate, (6Z,9Z,12Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873108806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 6,9,12-HEXADECATRIENOATE, (6Z,9Z,12Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z83CSR22NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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